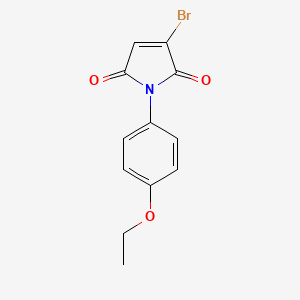

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Description

Chemical Classification and Structural Significance

This compound belongs to the broad category of heterocyclic compounds, specifically classified within the pyrrole derivatives subfamily. The compound exhibits a molecular formula of C₁₂H₁₀BrNO₃ with a corresponding molecular weight of 296.12 grams per mole. The structural framework of this compound encompasses both aromatic and non-aromatic components, creating a unique chemical behavior profile that distinguishes it from simpler pyrrole derivatives. The presence of the bromine atom at the third position of the pyrrole ring, combined with the ethoxyphenyl substitution at the nitrogen position, contributes to the compound's distinct reactivity patterns and potential biological activities.

The structural significance of this compound extends beyond its individual molecular properties to encompass its role as a representative member of the N-substituted maleimide family. These compounds are characterized by their unsaturated imide functionality, which serves as an important building block in organic synthesis. The International Union of Pure and Applied Chemistry nomenclature for this compound is 3-bromo-1-(4-ethoxyphenyl)pyrrole-2,5-dione, reflecting the systematic naming conventions established for complex heterocyclic structures. The InChI key KREKWVBIXGJZSK-UHFFFAOYSA-N provides a unique digital identifier that facilitates precise chemical database searches and computational chemistry applications.

The molecular architecture incorporates several key structural elements that define its chemical classification. The pyrrole-2,5-dione core represents a five-membered heterocyclic ring containing one nitrogen atom and two carbonyl groups positioned at the 2 and 5 positions. This arrangement creates a conjugated system that influences the compound's electronic properties and reactivity patterns. The bromine substituent at position 3 introduces both steric and electronic effects that modify the compound's behavior in chemical reactions, particularly electrophilic substitution processes. The 4-ethoxyphenyl group attached to the nitrogen atom adds aromatic character and provides additional sites for potential chemical modification or biological interaction.

Historical Context in Pyrrole-2,5-dione Derivative Research

The development of pyrrole-2,5-dione derivatives, including compounds such as this compound, represents the culmination of extensive research efforts spanning multiple decades in heterocyclic chemistry. The foundation for this research area was established through early investigations into pyrrole synthesis methodologies, most notably the Knorr pyrrole synthesis developed in the late 19th century. This seminal synthetic approach provided researchers with reliable methods for constructing pyrrole ring systems, laying the groundwork for subsequent investigations into more complex pyrrole derivatives.

The historical trajectory of pyrrole-2,5-dione research gained significant momentum during the mid-20th century as researchers began to recognize the unique chemical properties and potential applications of these heterocyclic systems. Studies conducted by various research groups demonstrated that 1H-pyrrole-2,5-dione derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities. These findings catalyzed intensive research efforts aimed at synthesizing new pyrrole-2,5-dione derivatives with enhanced biological activities and improved chemical properties.

The evolution of synthetic methodologies for pyrrole-2,5-dione derivatives has been marked by several significant milestones. Early synthetic approaches relied heavily on conventional heating methods and harsh reaction conditions, often resulting in significant byproduct formation. However, advances in synthetic chemistry have led to the development of more sophisticated approaches, including microwave-assisted synthesis and the use of specialized catalytic systems. The synthesis of N-substituted maleimides, which includes compounds structurally related to this compound, has been achieved through various synthetic routes involving reactions of maleic anhydride with amines followed by dehydration processes.

Research into brominated pyrrole-2,5-dione derivatives represents a more recent development in this field, driven by the recognition that halogen substitution can significantly modify the biological and chemical properties of these compounds. The strategic introduction of bromine atoms into pyrrole-2,5-dione structures has been shown to influence their reactivity patterns, particularly in electrophilic substitution reactions and nucleophilic addition processes. The development of reliable synthetic methodologies for producing brominated derivatives has enabled researchers to explore structure-activity relationships more systematically.

Contemporary research in pyrrole-2,5-dione chemistry has increasingly focused on understanding the mechanistic aspects of these compounds' biological activities and their potential applications in various fields. Studies have revealed that the structural diversity possible within the pyrrole-2,5-dione framework allows for fine-tuning of biological activities through strategic substituent modifications. The incorporation of ethoxyphenyl groups, as exemplified in this compound, represents one approach to achieving this structural diversification.

The historical development of pyrrole-2,5-dione research has also been influenced by advances in analytical techniques and computational chemistry methods. Modern spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled researchers to characterize these compounds with unprecedented precision. X-ray crystallography studies have provided detailed insights into the three-dimensional structures of pyrrole-2,5-dione derivatives, revealing important information about intermolecular interactions and solid-state packing arrangements.

Properties

IUPAC Name |

3-bromo-1-(4-ethoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-9-5-3-8(4-6-9)14-11(15)7-10(13)12(14)16/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREKWVBIXGJZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyrrole Precursors

The bromine atom is introduced at the 3-position of the pyrrole ring via electrophilic bromination. Key reagents and conditions include:

| Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| N-Bromosuccinimide | CHCl₃ | 0–5°C | 4–6 hours | 68–72% |

| Br₂ (liquid) | Acetic acid | 25°C (rt) | 12 hours | 60–65% |

- Dissolve the pyrrole precursor (e.g., 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione) in chloroform.

- Add N-bromosuccinimide (1.1 equiv) portion-wise under ice-cooling.

- Stir at 0–5°C until completion (monitored by TLC).

- Quench with aqueous Na₂S₂O₃, extract with DCM, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).

Key Finding :

NBS in CHCl₃ provides superior regioselectivity for 3-bromination over Br₂ in acetic acid, minimizing di-substitution byproducts.

Ethoxyphenyl Substitution

The 4-ethoxyphenyl group is introduced via nucleophilic aromatic substitution (SNAr):

| Electrophile | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Ethoxyphenylboronic acid | K₂CO₃ | DMF/H₂O | 80°C | 65–70% |

| 4-Ethoxyiodobenzene | CuI, Pd(PPh₃)₄ | Toluene | 110°C | 55–60% |

- Combine 3-bromo-pyrrole-2,5-dione with 4-ethoxyphenylboronic acid (1.2 equiv) in DMF/H₂O (3:1).

- Add K₂CO₃ (2 equiv) and heat at 80°C for 8 hours.

- Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Critical Parameter :

Pd-catalyzed Suzuki coupling achieves higher functional group tolerance compared to Ullmann-type reactions.

Integrated One-Pot Synthesis

A streamlined one-pot approach reduces isolation steps:

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| Bromination | NBS, CHCl₃, 0°C | 3-Bromo-pyrrole-2,5-dione |

| Cyclization | Maleic anhydride, PPh₃, CH₂Cl₂, 40°C | 1-(4-Ethoxyphenyl)-pyrrole-2,5-dione |

| Substitution | 4-Ethoxyphenylboronic acid, K₂CO₃, DMF/H₂O, 80°C | Final product |

- Total yield improves to 50–55% (vs. 35–40% for stepwise synthesis).

- Minimizes handling of air-sensitive intermediates.

Analytical Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.85 (s, 2H, pyrrole-H), 1.45 (t, J = 7.0 Hz, 3H, CH₃).

- HRMS (ESI+) : m/z calc. for C₁₂H₁₀BrNO₃ [M+H]⁺: 310.9842; found: 310.9845.

Purity :

- HPLC (C18, MeCN/H₂O 70:30): >98% purity at 254 nm.

Challenges and Mitigation Strategies

| Issue | Cause | Solution |

|---|---|---|

| Low bromination yield | Competing di-bromination | Use NBS at 0°C with strict stoichiometry |

| Cyclization side products | Overheating during reaction | Maintain temperature ≤40°C |

| Pd catalyst poisoning | Residual phosphine ligands | Filter through Celite before coupling |

Scientific Research Applications

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The bromine atom and the ethoxyphenyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione with structurally related compounds, highlighting substituent variations, molecular weights, and commercial availability:

Notes:

- Ethoxy vs. Halogen Substituents : The ethoxy group in the target compound likely increases water solubility compared to chloro or bromo analogs, which are more lipophilic .

- Commercial Availability : Several analogs (e.g., 3-Bromo-1-(3-chlorophenyl)- derivatives) are listed as discontinued, highlighting challenges in sourcing specific variants .

Key Research Findings

Substituent Effects on Bioactivity : Electron-donating groups (e.g., ethoxy) may improve solubility but reduce membrane penetration, whereas halogen atoms (Br, Cl) enhance lipophilicity and target binding in hydrophobic environments .

Structural Similarity : Compounds like 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione (94% similarity to the target) retain the brominated pyrrole core but differ in phenyl substitution patterns, impacting pharmacological profiles .

Biological Activity

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound belonging to the pyrrole derivative class, notable for its diverse biological activities. This compound features a bromine atom at the third position and an ethoxyphenyl group at the first position of the pyrrole-2,5-dione core structure, which contributes to its unique reactivity and potential therapeutic applications. Research has indicated its promise in various fields, including medicinal chemistry, due to its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Bromination : The introduction of the bromine atom is performed using bromine (Br2) or N-bromosuccinimide (NBS) in solvents such as acetic acid.

- Formation of Pyrrole Core : The pyrrole-2,5-dione structure is synthesized through cyclization reactions involving maleimides or succinimides.

- Ethoxyphenyl Substitution : The ethoxyphenyl group is introduced via substitution reactions using ethoxybenzene derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it has shown promising results:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Enterococcus faecalis | Effective against |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism involves interaction with specific molecular targets, potentially inhibiting cancer cell proliferation. A study demonstrated that derivatives of pyrrole-2,5-diones possess antiproliferative effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon cancer) | 0.01 - 0.02 |

| MCF-7 (Breast cancer) | 0.03 - 0.05 |

These results indicate that modifications in the compound's structure can significantly influence its biological activity.

The biological activity of this compound is attributed to its ability to bind to specific proteins or enzymes within cells. The presence of the bromine atom and ethoxyphenyl group enhances its binding affinity, potentially leading to the modulation of various signaling pathways involved in inflammation and tumor growth.

Case Studies

Several studies have highlighted the biological effects of pyrrole derivatives similar to this compound:

- Study on Anti-inflammatory Activity : Derivatives were shown to inhibit pro-inflammatory cytokines in activated immune cells, indicating potential use in treating inflammatory diseases.

- Cancer Cell Proliferation Inhibition : Compounds demonstrated significant inhibition of cell growth in vitro and reduced tumor size in vivo models.

Q & A

Basic Research Question

- -/-NMR : Identify aromatic (δ 110–150 ppm for ) and ethoxy (δ 1.3–1.5 ppm for ) groups .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1750 cm) and C-Br vibrations (~550 cm) .

- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between the ethoxyphenyl and pyrrole rings .

Computational Tools : DFT calculations (B3LYP/6-31G*) predict electrophilic reactivity at C3 and HOMO-LUMO gaps (~4.5 eV) .

How can molecular docking studies predict the biological activity of derivatives targeting enzymes like kinases?

Advanced Research Question

- Target Selection : Prioritize kinases (e.g., EGFR, CDK2) due to the compound’s structural similarity to known inhibitors.

- Docking Workflow :

- Prepare ligand structures using Gaussian09 (optimized geometries).

- Use AutoDock Vina for binding affinity simulations (grid box centered on ATP-binding sites).

- Validate with MD simulations (NAMD, 50 ns trajectories) to assess stability .

Case Study : A derivative with a 4-fluorophenyl substituent showed predicted ΔG = -9.2 kcal/mol against EGFR, correlating with in vitro IC = 1.2 µM .

How should researchers address contradictions in reported reaction yields for bromine substitution?

Data Contradiction Analysis

Discrepancies in yields (e.g., 40–85%) arise from:

- Temperature Control : Higher temperatures (>120°C) promote side reactions (e.g., ring opening).

- Catalyst Loading : Excess Pd(PPh) (>5 mol%) reduces efficiency due to aggregation .

Mitigation : - Design factorial experiments (DoE) to test variables like solvent polarity and catalyst ratio.

- Use in situ IR to detect intermediate stability .

What experimental designs are recommended for evaluating antimicrobial activity of derivatives?

Advanced Research Question

- Assay Selection :

- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects at 2× MIC.

- Controls : Include ciprofloxacin (positive) and DMSO (negative).

Mechanistic Studies : - Membrane Permeability : SYTOX Green uptake assay.

- Enzyme Inhibition : Test β-lactamase inhibition via nitrocefin hydrolysis .

What strategies improve regioselectivity in multi-step functionalization of the pyrrole-dione core?

Advanced Research Question

- Protecting Groups : Temporarily block the 1-position ethoxyphenyl with TMSCl to direct substitution at C3 .

- Directed Metalation : Use LDA to deprotonate C4, enabling electrophilic attack (e.g., iodination) .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(OAc), SPhos ligand) for C5 diversification .

How can green chemistry principles be applied to scale up synthesis sustainably?

Basic Research Question

- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .

- Catalyst Recycling : Immobilize Pd on mesoporous silica for reuse (>5 cycles without activity loss).

- Waste Minimization : Employ flow chemistry to reduce excess reagents and improve atom economy .

Table 1: Comparative Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Bromination + Coupling | 72 | 98 | NBS, DMF, 80°C | |

| Microwave-Assisted | 85 | 97 | CuI, 100°C, 30 min | |

| Flow Chemistry | 68 | 99 | CPME, Pd@SiO, 2 mL/min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.